annexin - 130703-39-8

annexin

Catalog Number: EVT-1522235
CAS Number: 130703-39-8
Molecular Formula: C5H9N3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Annexin V is derived from the human genome and is primarily expressed in various tissues, including the brain, heart, and lungs. It is also produced recombinantly for research and clinical applications.

Classification

Annexins are classified based on their structural properties and calcium-binding capabilities. They are grouped into several classes, with Annexin V being part of the annexin A subfamily. This classification is based on sequence homology and functional characteristics.

Synthesis Analysis

Methods

The synthesis of Annexin V can be accomplished through recombinant DNA technology. This involves cloning the annexin V gene into a suitable expression vector, followed by transformation into host cells (commonly Escherichia coli or mammalian cells) for protein expression.

Technical Details

  1. Cloning: The annexin V gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Expression: The plasmid is introduced into bacterial or mammalian cells, where it is transcribed and translated into the Annexin V protein.
  3. Purification: The expressed protein is purified using chromatographic techniques such as affinity chromatography, which exploits the protein's specific binding properties to isolate it from other cellular components.
Molecular Structure Analysis

Structure

Annexin V consists of a core structure composed of four homologous annexin repeats that form a crescent-shaped molecule. Each repeat contains a calcium-binding site that facilitates its interaction with phospholipids.

Data

  • Molecular Weight: Approximately 35 kDa.
  • Structure Resolution: X-ray crystallography has provided detailed insights into its three-dimensional structure, revealing how it binds to phosphatidylserine in the presence of calcium ions.
Chemical Reactions Analysis

Reactions

Annexin V undergoes specific interactions with phosphatidylserine during apoptosis. In the presence of calcium ions, it binds to exposed phosphatidylserine residues on the outer membrane of apoptotic cells.

Technical Details

  • Binding Mechanism: The binding involves electrostatic interactions between the positively charged regions of Annexin V and the negatively charged phosphatidylserine.
  • Detection Techniques: Common methods for detecting Annexin V binding include flow cytometry and fluorescence microscopy, often using fluorescently labeled Annexin V conjugates.
Mechanism of Action

Process

The mechanism by which Annexin V detects apoptosis involves several steps:

  1. Calcium Dependency: Calcium ions are essential for Annexin V to bind to phosphatidylserine.
  2. Exposure of Phosphatidylserine: During early apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the cell membrane.
  3. Binding and Detection: Annexin V binds to these exposed phosphatidylserine residues, allowing for identification of apoptotic cells through various detection methods.

Data

Studies have shown that Annexin V staining can differentiate between viable, apoptotic, and necrotic cells based on their membrane integrity and phosphatidylserine exposure.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Annexin V is soluble in aqueous buffers at physiological pH.
  • Stability: It remains stable under various conditions but requires careful handling to maintain its functional integrity.

Chemical Properties

  • pH Stability: Optimal activity occurs at physiological pH (around 7.4).
  • Calcium Dependency: Its activity is strictly dependent on calcium ion concentration; without calcium, it cannot bind to phospholipids.
Applications

Scientific Uses

Annexin V has numerous applications in scientific research and clinical diagnostics:

  1. Apoptosis Detection: It is widely used in assays to quantify apoptotic cells in various biological samples.
  2. Cancer Research: Researchers employ Annexin V assays to study cancer cell death mechanisms and evaluate therapeutic responses.
  3. Drug Development: It serves as a tool for screening potential anti-cancer drugs by assessing their effects on cell viability and apoptosis induction.
  4. Imaging Studies: Radiolabeled forms of Annexin V are used in positron emission tomography imaging to visualize apoptotic processes in vivo.
Introduction to Annexins

Definition and Classification of Annexin Protein Family

Annexins constitute a structurally conserved superfamily of proteins characterized by their ability to bind phospholipid membranes in a calcium-dependent manner. The defining feature is the annexin core domain, typically composed of four homologous repeats of approximately 70 amino acids, each forming a five alpha-helical bundle [1] [4]. These repeats contain a characteristic type II calcium-binding motif with the consensus sequence "GxGT-[38 residues]-D/E" [8]. While the core domain is highly conserved across the family, the N-terminal region is variable in length and sequence, conferring functional specificity through post-translational modifications and protein-protein interactions [1] [7].

The annexin superfamily is classified into five major phylogenetic families:

  • Annexin A (Vertebrates): 12 members (A1-A11, A13; A12 unassigned)
  • Annexin B (Invertebrates): Found in protostomes and deuterostomes
  • Annexin C (Fungi and unicellular eukaryotes): Absent in yeasts
  • Annexin D (Plants): Monophyletic cluster lacking functional calcium-binding sites in repeats 2-3
  • Annexin E (Protists): Including alpha-giardins in diplomonads [1] [7] [8]

Table 1: Annexin Family Classification and Features

FamilyOrganismsDistinctive FeaturesRepresentative Members
AVertebrates12 conserved members; variable N-terminiANXA1 (lipocortin), ANXA5
BInvertebratesLineage-specific duplications; >20 subfamiliesInsect annexins, Sea urchin annexins
CFungi, Mycetozoa1-6 genes; absent in yeastsAnnexin C1 in filamentous fungi
DPlantsLack N-terminal domains; unique redox sensitivityArabidopsis annexins (8 genes)
EProtists (Diplomonads)Expanded gene families; pathogenic rolesAlpha-giardins in Giardia

Historical Discovery and Nomenclature Evolution

The discovery of annexins dates to 1977 when Carl Creutz isolated a protein from bovine adrenal glands that mediated calcium-dependent aggregation of chromaffin granules. Named "synexin" (from Greek "synexis" meaning meeting), this protein is now known as annexin A7 [4] [7]. Throughout the 1980s, multiple independent research groups identified similar calcium-dependent membrane-binding proteins:

  • Lipocortin (annexin A1): Identified as a glucocorticoid-induced inhibitor of phospholipase A2 with anti-inflammatory properties
  • Calpactin (annexin A2): Isolated as a substrate for the oncogenic tyrosine kinase Src
  • Endonexin (annexin A4): Characterized for its anticoagulant activity [4]

This period of fragmented discovery resulted in over 20 different names for what were eventually recognized as related proteins. The nomenclature was unified in 1990 when the name "annexin" (from Latin annexere, to bind) was formally adopted to reflect their membrane-binding properties. The current systematic nomenclature (Annexin A1-A13) was established based on chromosomal location and sequence similarity, with vertebrate annexins designated as "A" family [1] [7].

Phylogenetic Distribution Across Eukaryotes

Annexins exhibit a patchy phylogenetic distribution across eukaryotes, with notable expansions in certain lineages and complete absence in others. Comprehensive genomic analyses reveal:

  • Vertebrates: Mammals possess 12 conserved annexin genes resulting from gene duplications early in vertebrate evolution. Notably, ANXA6 is a fusion protein derived from ANXA5 and ANXA10 genes [1] [8].
  • Plants: Angiosperms contain 8-17 annexin genes, originating from 1-3 ancestral genes approximately 1,000 million years ago. Only two true orthologs exist between Arabidopsis (8 genes) and rice (9 genes), reflecting lineage-specific duplications after the monocot-dicot divergence 200-250 million years ago [1] [7].
  • Protists: The human intestinal parasite Giardia intestinalis encodes 21 annexins (alpha-giardins), while its relative Spironucleus salmonicida possesses 14 annexin genes. These proteins are crucial components of the cytoskeleton and contribute to pathogenic potential [2].
  • Absences: Notably, annexins are completely absent from yeasts (Saccharomyces cerevisiae) and prokaryotes, with rare exceptions [1] [8].

Table 2: Annexin Gene Counts Across Representative Species

Organism GroupSpeciesAnnexin GenesGenomic Features
MammalsHuman (Homo sapiens)12Dispersed across 8 chromosomes
Teleost FishZebrafish (Danio rerio)21Expansion via genome duplication
AmphibiansAfrican clawed frog (Xenopus laevis)19Pseudotetraploid genome
InsectsFruit fly (Drosophila melanogaster)3Lineage-specific reduction
PlantsBarrel medic (Medicago truncatula)17Angiosperm-specific expansion
DiplomonadsGiardia intestinalis21Pathogen-specific expansion (alpha-giardins)

Bacterial annexins, though extremely rare, have been identified in approximately 17 bacterial species across phyla Bacteroidetes, Proteobacteria, and Actinobacteria. These include both single-domain and multi-domain annexins, some with unusual domain architectures incorporating toxin or protease domains. Their evolutionary relationship to eukaryotic annexins remains enigmatic, with hypotheses ranging from ancient horizontal gene transfer to massive gene loss in most bacterial lineages [5] [9].

Core Functional Attributes: Calcium-Dependent Phospholipid Binding

The signature function of annexins is their calcium-dependent binding to membrane phospholipids, particularly acidic phospholipids like phosphatidylserine (PS) and phosphatidylinositol. This binding is mediated through conserved calcium-binding sites located on the convex surface of the annexin core domain [1] [3]. Key biophysical aspects include:

  • Calcium Coordination: Each annexin repeat contains a calcium-binding site formed by a loop between helices A and B. The "type II" motif combines main-chain carbonyl groups and side-chain carboxylates (often from conserved aspartate/glutamate residues) to coordinate Ca²⁺ ions [1] [8].
  • Membrane Interaction: Annexin V (ANXA5) studies reveal that 3-4 phospholipid molecules per micelle are required for stable binding, with each annexin domain potentially interacting with one phospholipid molecule. Photoreactive labeling experiments demonstrate 4-5 phospholipids bound per annexin monomer [3].
  • Specificity Determinants: While annexins bind preferentially to acidic phospholipids, the presence of negative surface charge significantly enhances binding to zwitterionic phospholipids like phosphatidylcholine (PC). This is mediated through electrostatic effects on the interfacial ionic double layer [3] [6].
  • Structural Changes: Calcium binding induces conformational changes that expose hydrophobic residues (e.g., tryptophan 187 in ANXA5) for interaction with membrane hydrocarbon chains. This creates a hydrophobic bridge between the protein and membrane interior [3] [6].

Table 3: Phospholipid Binding Properties of Selected Annexins

AnnexinCalcium RequirementPhospholipid SpecificityKey Structural Determinants
ANXA1µM-mM rangeAcidic phospholipids > PIN-terminal phosphorylation modulates affinity
ANXA2Low µM rangePI(4,5)P2, cholesterol-rich domainsForm heterotetramer with S100A10 (p11)
ANXA5High affinity (Kd ~7nM)PhosphatidylserineTryptophan 187 insertion upon Ca²⁺ binding
Alpha-giardinsUnusual concentration dependenceContext-dependentAbrogated binding at high Ca²⁺ concentrations
Bacterial annexinsVariableBroad specificityOften contain additional toxin/enzyme domains

Plant annexins exhibit divergent calcium-binding capabilities, with frequent loss of functional calcium-binding sites in repeats II and III. This suggests evolutionary adaptation to calcium-independent membrane interactions in certain physiological contexts [1] [7]. Bacterial annexins, though retaining the "GxGT" motif in most cases, display unprecedented sequence variation and novel domain combinations, including fusion proteins with metalloprotease and lipase domains [5] [9].

The diversity in phospholipid binding mechanisms underscores how annexins have evolved to serve as versatile membrane scaffolds across biological systems, participating in membrane organization, vesicle trafficking, and cellular stress responses while maintaining the conserved core molecular function of calcium-dependent membrane association.

Properties

CAS Number

130703-39-8

Product Name

annexin

Molecular Formula

C5H9N3S

Synonyms

annexin

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